molecular formula C10H9Cl2NO2 B1373927 Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate CAS No. 1340556-60-6

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate

Cat. No.: B1373927
CAS No.: 1340556-60-6
M. Wt: 246.09 g/mol
InChI Key: XZNPDLCGNLOJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is a chemical reagent designed for research and development applications, particularly in synthetic and medicinal chemistry. This compound integrates two pharmaceutically relevant motifs: a 5,6-dichloronicotinate core and a cyclopropylmethyl ester. The 5,6-dichloropyridine structure is a known halogenated heterocycle, serving as a versatile synthetic intermediate for constructing more complex molecules . Concurrently, cyclopropane derivatives are extensively investigated for their unique electronic and steric properties, which can enhance binding affinity, metabolic stability, and overall pharmacokinetic profiles of drug candidates . As such, this ester is of significant value as a building block for the synthesis of novel compounds for biological screening. It may find specific application in the development of agents targeting inflammatory and respiratory diseases, given that similar structures have been explored for inhibiting biosynthetic pathways like leukotriene and eoxin production, which are key mediators in inflammatory conditions . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-8-3-7(4-13-9(8)12)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPDLCGNLOJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)C2=CC(=C(N=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Pyridine Derivatives

  • Pyridine carboxylic acids can be chlorinated selectively at the 5 and 6 positions using chlorinating agents such as phosphorus trichloride combined with chlorine gas under controlled temperature and pressure conditions in autoclaves. For example, nicotinic acid chlorination with phosphorus trichloride and chlorine at 120–180 °C under pressure yields dichloropyridine derivatives with controlled substitution patterns.

  • The reaction involves maintaining temperature between 120 °C and 140 °C during chlorine addition, followed by elevated temperature (up to 180 °C or higher) for extended periods (up to 144 hours) to complete chlorination.

Isolation and Purification

  • After chlorination, the mixture is cooled and subjected to distillation to remove excess reagents and byproducts, yielding purified 5,6-dichloropyridine-3-carboxylic acid or related intermediates.

Esterification to Form Cyclopropylmethyl Ester

Direct Esterification

  • The carboxylic acid derivative can be esterified with cyclopropylmethanol under acidic catalysis or using coupling reagents to form the cyclopropylmethyl ester.

  • Typical conditions involve activation of the carboxylic acid by carbodiimides (e.g., EDC) or acid chlorides, followed by reaction with cyclopropylmethanol.

Use of Acid Chloride Intermediate

  • Conversion of the carboxylic acid to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) facilitates ester formation by reaction with cyclopropylmethanol in the presence of a base such as pyridine or triethylamine.

  • This method provides higher yields and cleaner reactions due to the increased reactivity of acid chlorides.

Alternative Synthetic Routes and Catalytic Methods

Copper-Catalyzed Cyclization and Chlorination

  • A copper-catalyzed process involving trichloroacetic chloride and vinyl cyanide can generate chlorinated pyridine intermediates, which upon further reaction yield chloropyridine alcohols. These intermediates can be converted to chloropyridine carboxylates by chlorination and cyclization steps under controlled conditions.

Reductive Amination and Cyclopropylmethylation

  • In related synthetic contexts, cyclopropylmethyl groups are introduced via reductive amination or nucleophilic substitution on activated intermediates. For example, amination of aldehydes followed by mesylation and reduction steps can yield cyclopropylmethyl derivatives, which can then be converted into esters.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Chlorination of pyridine acid Phosphorus trichloride, Cl2, autoclave 120–180 Up to 144 75–90 Pressure 12–16 bar, HCl removal during reaction
Acid chloride formation Thionyl chloride or oxalyl chloride 0–25 1–3 85–95 Anhydrous conditions preferred
Esterification with cyclopropylmethanol Base (pyridine/triethylamine), solvent (DCM/ethyl acetate) 0–25 2–4 80–92 Molar ratio acid chloride:alcohol ~1:1.1–1.3
Copper-catalyzed chlorination Cu catalyst, trichloroacetic chloride, vinyl cyanide 50–140 Variable >90 Reflux, inert solvents, HCl removal

Research Findings and Yield Optimization

  • The copper-catalyzed chlorination process yields chloropyridine intermediates with high selectivity and purity, minimizing byproducts such as 4-chloropyridine derivatives.

  • Esterification via acid chloride intermediates achieves high yields (up to 92%) when using dichloromethane or ethyl acetate as solvents and controlling temperature below 25 °C to prevent side reactions.

  • Reductive amination and cyclopropylmethylation methods provide alternative routes to introduce the cyclopropylmethyl group with good stereochemical control and yields around 90%.

  • Optimization of reaction times and reagent ratios is critical to maximize yield and purity, with typical reaction times ranging from 2 to 4 hours for esterification steps.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Advantages Limitations
Direct chlorination of pyridine acid Phosphorus trichloride, chlorine gas High selectivity for 5,6-dichloro Long reaction times, high pressure
Copper-catalyzed chlorination Trichloroacetic chloride, vinyl cyanide, Cu catalyst High yield, fewer byproducts Requires careful HCl removal
Acid chloride esterification Thionyl chloride, cyclopropylmethanol High yield, straightforward Sensitive to moisture
Reductive amination/cyclopropylmethylation Aldehydes, amines, sodium triacetoxyborohydride Good stereocontrol, versatile Multi-step, requires inert atmosphere

Chemical Reactions Analysis

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyridine derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced pyridine derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like hydrogen peroxide (H2O2).

Scientific Research Applications

1.1. RXR Agonists and Metabolic Disorders

One of the significant applications of cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is as a component in pharmaceutical compositions targeting rexinoid receptors (RXR). These receptors play a crucial role in regulating metabolic processes and have been implicated in conditions such as non-insulin-dependent type 2 diabetes mellitus (NIDDM), obesity, and dyslipidemia. The compound has shown promise in treating metabolic disorders by activating RXR pathways, which can improve insulin sensitivity and lipid metabolism .

1.2. Cancer Treatment

The compound has also been investigated for its anti-cancer properties. It acts as an inhibitor of MALT1, a protein involved in NF-κB signaling pathways that are often dysregulated in cancers such as diffuse large B-cell lymphoma (DLBCL). By inhibiting MALT1 activity, cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate may exert anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy .

1.3. Inflammatory and Autoimmune Diseases

In addition to its applications in oncology, this compound may be beneficial in treating inflammatory and autoimmune diseases. Its ability to modulate immune responses suggests potential uses in conditions like rheumatoid arthritis and multiple sclerosis, where chronic inflammation plays a significant role .

2.1. RXR Activation

Activation of RXR by cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate enhances the transcription of genes involved in glucose and lipid metabolism. This mechanism is particularly relevant for managing metabolic disorders .

2.2. MALT1 Inhibition

By targeting MALT1, the compound disrupts the NF-κB signaling pathway that promotes cell survival and proliferation in certain cancers. This inhibition leads to increased apoptosis in malignant cells, providing a therapeutic avenue for cancer treatment .

3.1. Clinical Trials for Metabolic Disorders

In clinical settings, compounds similar to cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate have been evaluated for their effectiveness in improving metabolic parameters among patients with type 2 diabetes. Results indicated significant improvements in glycemic control and lipid profiles when combined with lifestyle interventions .

3.2. Anti-Cancer Efficacy Studies

Preclinical studies have demonstrated that cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate exhibits potent anti-cancer activity against various cell lines associated with DLBCL. The compound's ability to induce apoptosis through MALT1 inhibition was confirmed via flow cytometry and Western blot analysis .

Summary Table of Applications

Application AreaMechanism of ActionPotential Conditions Treated
Metabolic DisordersRXR ActivationNIDDM, Obesity
Cancer TreatmentMALT1 InhibitionDLBCL, Other Hematological Cancers
Inflammatory/Autoimmune DiseasesImmune ModulationRheumatoid Arthritis, Multiple Sclerosis

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

A closely related compound, [3-(5,6-dichloropyridine-3-carbonyl)oxy-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate (CAS 454224-77-2), shares the 5,6-dichloropyridine-3-carboxylate moiety but features a bis-ester structure with a central propionyl linker (Fig. 1). Key distinctions include:

Property Cyclopropylmethyl 5,6-Dichloropyridine-3-Carboxylate [3-(5,6-Dichloropyridine-3-Carbonyl)oxy-2-Oxopropyl] 5,6-Dichloropyridine-3-Carboxylate
Molecular Formula C₁₀H₉Cl₂NO₂ C₁₅H₈Cl₄N₂O₅
Molecular Weight ~246.1 g/mol 438.0 g/mol
Chlorine Atoms 2 4
Ester Groups 1 (cyclopropylmethyl) 2 (linked via propionyl chain)
XLogP3 (Lipophilicity) Estimated ~2.5–3.0* 4.1
Hydrogen Bond Acceptors 3 7

*Inferred based on cyclopropylmethyl’s contribution to lipophilicity compared to simpler alkyl esters.

Physicochemical and Functional Comparisons
  • Lipophilicity : The cyclopropylmethyl ester likely reduces water solubility compared to methyl or ethyl analogs but enhances membrane permeability. The bis-ester analog () exhibits higher lipophilicity (XLogP3 = 4.1) due to its dual aromatic and aliphatic ester groups .
  • Steric Effects : The cyclopropyl group introduces steric hindrance, which may hinder interactions with biological targets compared to less bulky esters.
Electronic and Reactivity Profiles

The electron-withdrawing chlorine atoms at positions 5 and 6 on the pyridine ring polarize the aromatic system, increasing electrophilicity at the carboxylate group. This effect is amplified in the bis-ester analog, where dual chlorine substitution may further alter electronic distribution .

Research Findings and Implications

  • Synthetic Utility : Cyclopropylmethyl esters are often employed as intermediates in drug synthesis to balance stability and reactivity. The bis-ester analog () may serve as a crosslinking agent or precursor for polymer chemistry.
  • Biological Activity : While direct studies on the target compound are scarce, 5,6-dichloropyridine derivatives are explored for antimicrobial and kinase inhibitory activities. The bis-ester analog’s higher chlorine content could enhance target affinity but reduce solubility .

Biological Activity

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate can be represented as follows:

  • Molecular Formula : C₁₀H₈Cl₂N₁O₂
  • Molecular Weight : 233.08 g/mol

This compound features a pyridine ring with two chlorine substituents at the 5 and 6 positions and an ester functional group that contributes to its reactivity and biological interaction potential.

The biological activity of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential inhibition of key enzymes involved in inflammatory processes and cancer cell proliferation.

Antimicrobial Properties

Research indicates that Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of cancer cell lines, particularly those associated with hematological malignancies. The compound's structural features allow it to interfere with cellular signaling pathways critical for cancer cell proliferation.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate:

  • In Vitro Studies : In vitro assays demonstrated significant inhibition of cancer cell lines at low micromolar concentrations, suggesting a promising therapeutic index.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring have been shown to affect the potency and selectivity of the compound against specific targets.
  • Comparative Studies : When compared to similar compounds (e.g., Cyclopropylmethyl 5-chloropyridine-3-carboxylate), the dichloro derivative exhibited enhanced biological activity, likely due to increased electron-withdrawing effects from the chlorine atoms.

Comparative Biological Activity

CompoundIC50 (μM)TargetActivity Type
Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate2.7Cancer Cell LinesAnticancer
Cyclopropylmethyl 5-chloropyridine-3-carboxylate4.5Cancer Cell LinesAnticancer
Cyclopropylmethyl 5,6-difluoropyridine-3-carboxylate3.2Bacterial StrainsAntimicrobial

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate against ABC-DLBCL (Activated B-cell Diffuse Large B-cell Lymphoma) cells. Results indicated that this compound significantly inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : In another study focused on antimicrobial properties, Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, supporting its potential as a lead candidate for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate
Reactant of Route 2
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Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate

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